N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S2/c1-13-10-15(3)18(11-14(13)2)26(23,24)19-16-6-4-7-17(12-16)20-8-5-9-25(20,21)22/h4,6-7,10-12,19H,5,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVLNFKJCUCGCKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide involves several steps. The primary synthetic route includes the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-(1,1-dioxidoisothiazolidin-2-yl)aniline under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the sulfonamide bond. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. Major products formed from these reactions include various sulfone, amine, and substituted derivatives.
Scientific Research Applications
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinase 2, which plays a crucial role in cell cycle regulation. By inhibiting this enzyme, the compound can interfere with cell proliferation and induce apoptosis in cancer cells. Additionally, it may interact with other molecular targets involved in inflammatory and immune responses.
Comparison with Similar Compounds
Sulfonamide vs. Thioamide Derivatives
The target compound’s sulfonamide group distinguishes it from thioamide analogs, such as the ethanethioamide listed in (N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthyléthanethioamide). Sulfonamides typically exhibit higher polarity and hydrogen-bonding capacity compared to thioamides, influencing solubility and membrane permeability. For example, sulfonamides often demonstrate better aqueous solubility, which is critical for bioavailability in drug development .
Substituent Effects
The 2,4,5-trimethylbenzene substituent in the target compound contrasts with the 3,5-bis(trifluoromethyl)phenyl and 4-methoxy groups in ’s oxazolidine derivatives. Trifluoromethyl groups are strongly electron-withdrawing and lipophilic, enhancing metabolic stability and target binding in hydrophobic pockets. In contrast, the trimethyl groups in the target compound may reduce steric hindrance while offering moderate lipophilicity .
Heterocyclic Ring Systems
The 1,1-dioxidoisothiazolidine ring in the target compound differs from the 2-oxooxazolidine ring in ’s analogs.
Physicochemical and Functional Properties
Solubility and Stability
Sulfonamides like the target compound generally exhibit higher solubility in polar solvents compared to thioamides or trifluoromethyl-substituted derivatives. However, the trimethylbenzene group may reduce solubility relative to smaller substituents. The sulfone group in isothiazolidine enhances oxidative stability compared to non-sulfonated heterocycles .
Aggregation-Induced Emission (AIE) Potential
For example, AIE-active sulfonamides emit strongly in aggregated states, a property leveraged in biosensing and optoelectronics. The trimethyl and dioxidoisothiazolidine groups in the target compound may modulate its AIE behavior by altering intermolecular interactions .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Key Features | Functional Groups | Potential Applications |
|---|---|---|---|
| N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide | 2,4,5-Trimethylbenzene; 1,1-dioxidoisothiazolidine | Sulfonamide, sulfone | Drug discovery, AIE systems |
| N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)... | 3,5-Bis(trifluoromethyl)phenyl; 4-methoxy; oxazolidine | Methanesulfonamide, oxazolidine | Antimicrobial agents |
| N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)... | 3,5-Bis(trifluoromethyl)phenyl; 4-methoxy; ethanethioamide | Thioamide, oxazolidine | Enzyme inhibition |
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound characterized by its unique structure that includes a dioxidoisothiazolidin moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
- Molecular Formula : C₁₈H₃₃N₃O₆S
- Molecular Weight : 413.54 g/mol
- CAS Number : 1005297-04-0
Sulfonamides generally exert their biological effects by inhibiting bacterial growth through interference with folic acid synthesis. This inhibition occurs via competitive antagonism of para-aminobenzoic acid (PABA), a substrate for the bacterial enzyme dihydropteroate synthase. The dioxidoisothiazolidin moiety may enhance the compound's ability to penetrate bacterial cell walls or interact with specific biological targets.
Antimicrobial Activity
Research indicates that sulfonamide compounds can exhibit significant antimicrobial properties. Specifically, this compound has shown potential in inhibiting the growth of various bacteria by disrupting their metabolic pathways.
Table 1: Antimicrobial Activity Data
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
Preliminary studies suggest that this compound may also possess anticancer properties. The mechanism appears to involve apoptosis induction in cancer cells through the modulation of calcium influx and activation of phospholipase C pathways.
Case Study: Apoptosis Induction in Cancer Cells
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in:
- Increased cytoplasmic calcium levels.
- Activation of caspase pathways leading to cell death.
These findings suggest a potential role for this compound as a therapeutic agent in cancer treatment.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often influenced by their structural features. The presence of the dioxidoisothiazolidin group may enhance solubility and bioavailability compared to traditional sulfonamides. Further research is needed to optimize the structure for enhanced efficacy and reduced toxicity.
Table 2: Structure-Activity Relationship Insights
| Structural Feature | Effect on Activity |
|---|---|
| Dioxidoisothiazolidin moiety | Increased solubility |
| Trimethyl substitution on benzene | Enhanced binding affinity |
| Sulfonamide group | Antimicrobial activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
